molecular formula C13H16N2O2 B1488370 4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine CAS No. 927802-23-1

4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine

Cat. No.: B1488370
CAS No.: 927802-23-1
M. Wt: 232.28 g/mol
InChI Key: NWUDDXCXWIFTBU-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for these reactions are all part of this analysis .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques used could include spectroscopy, chromatography, and thermal analysis .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical, as well as instructions for safe handling, storage, and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the compound’s use and study might evolve .

Properties

IUPAC Name

4-(cyclopentylmethoxy)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-13-12-10(6-3-7-11(12)17-15-13)16-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDDXCXWIFTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=CC3=C2C(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244105
Record name 4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-23-1
Record name 4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927802-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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